molecular formula C17H15N3O4S2 B2543033 Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate CAS No. 1904221-38-0

Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate

Cat. No.: B2543033
CAS No.: 1904221-38-0
M. Wt: 389.44
InChI Key: IIBIWCDLJALOQS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate is a thiazole-based compound featuring a benzamido group substituted with a thiazol-2-yloxy moiety at the para position and an ethyl acetate side chain. While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes involve coupling reactions, refluxing with reagents like hydrazine hydrate, and purification via column chromatography .

Properties

IUPAC Name

ethyl 2-[2-[[4-(1,3-thiazol-2-yloxy)benzoyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-2-23-14(21)9-12-10-26-16(19-12)20-15(22)11-3-5-13(6-4-11)24-17-18-7-8-25-17/h3-8,10H,2,9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBIWCDLJALOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The thiazole ring is then coupled with 4-hydroxybenzoic acid to form 4-(thiazol-2-yloxy)benzoic acid.

    Amidation: The 4-(thiazol-2-yloxy)benzoic acid is then reacted with thiazole-4-ylamine to form the benzamido derivative.

    Esterification: Finally, the benzamido derivative is esterified with ethyl bromoacetate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Synthesis of Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate

The synthesis typically involves the reaction of thiazole derivatives with benzamides, followed by esterification. The compound's structure can be confirmed through various spectroscopic techniques such as IR and NMR spectroscopy.

Biological Activities

1. Antimicrobial Activity
this compound has shown promising antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria using the disc diffusion method. Results indicated significant inhibition zones, suggesting its potential as an antibacterial agent .

2. Anticancer Properties
Research has demonstrated that thiazole derivatives exhibit anticancer activity. In vitro studies on cancer cell lines (e.g., HepG-2 and A-549) showed that compounds similar to this compound can induce apoptosis and inhibit cell proliferation, comparable to standard chemotherapeutic agents like cisplatin .

3. Anti-inflammatory Effects
Some derivatives of thiazole compounds have been studied for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of various thiazole derivatives, including this compound). The results indicated a strong correlation between structural modifications and biological activity. The compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its therapeutic potential in treating infections .

Case Study 2: Anticancer Activity

In a series of experiments involving human cancer cell lines, this compound was found to significantly reduce cell viability at low concentrations. Molecular docking studies suggested that the compound binds effectively to the active sites of key enzymes involved in cancer progression, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the phenyl or thiazole rings, significantly altering physicochemical and biological properties. Key examples include:

Compound 10d
  • Structure : Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate .
  • Yield : 93.4% (high efficiency).
  • Molecular Weight : 548.2 g/mol (ESI-MS).
Compound 38a
  • Structure : (±)-Ethyl 2-(2-(1-([1,1′-biphenyl]-4-ylsulfonyl)pyrrolidine-3-carboxamido)thiazol-4-yl)acetate .
  • Key Features : A biphenyl sulfonyl group increases hydrophilicity, likely enhancing solubility and pharmacokinetics.
  • Synthesis : Requires column chromatography for purification.
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate
  • Structure : Methoxy (-OCH₃) substituent on the phenyl ring .
  • Key Features : The methoxy group contributes to lipophilicity, aiding membrane permeability.
  • Molecular Weight : 277.34 g/mol.

Biological Activity

Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate is a compound that combines thiazole and benzamide functionalities, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C15H16N2O4S
  • Molecular Weight : 336.36 g/mol

The structure features two thiazole rings connected through an amide linkage to a benzene derivative, with an ethyl acetate group contributing to its solubility and potential bioactivity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. The following table summarizes the antibacterial activity of related thiazole derivatives:

Compound NameConcentration (mM)Zone of Inhibition (mm)
5a 8E. coli: 10.5
S. aureus: 9
B. subtilis: 6
S. epidermidis: 7

Case Study : A study on N-(thiazol-2-yl)benzenesulfonamide derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that similar structural motifs in this compound may confer comparable activity .

The antibacterial mechanism is primarily attributed to the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By blocking this pathway, compounds can exert a bacteriostatic effect, preventing bacterial cell division and growth .

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives have shown antifungal activity. For instance, compounds with similar thiazole structures have been tested against various fungal strains with promising results, indicating that this compound may also exhibit antifungal effects.

Cytotoxicity and Safety Profile

Toxicity studies are crucial for understanding the safety profile of any new compound. Preliminary assessments suggest that while some thiazole derivatives exhibit cytotoxic effects on cancer cell lines, they may also possess selective toxicity, sparing normal cells . Further research is needed to establish the therapeutic index of this compound.

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